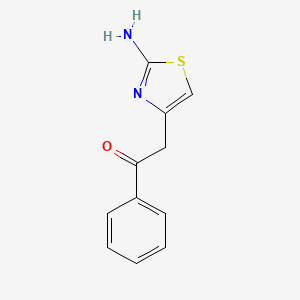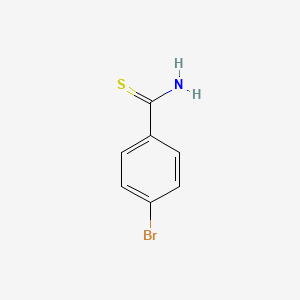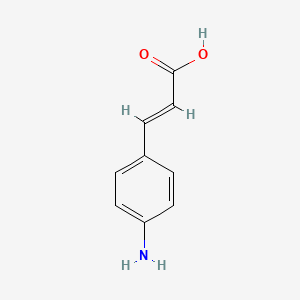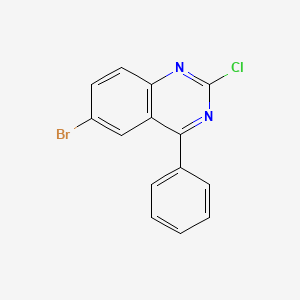
6-Bromo-2-chloro-4-phenylquinazoline
Übersicht
Beschreibung
6-Bromo-2-chloro-4-phenylquinazoline is a compound that has not been directly synthesized or characterized in the provided papers. However, related compounds have been synthesized and studied, providing insights into the potential properties and reactivity of 6-Bromo-2-chloro-4-phenylquinazoline. For instance, the synthesis of 6-bromoquinoline derivatives has been reported, which are important intermediates for the synthesis of biologically active compounds . Additionally, the antibacterial properties and crystal structure of a similar compound, 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, have been analyzed, indicating the potential for biological activity in related quinazoline derivatives .
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multi-step reactions starting from simple precursors such as aniline derivatives and β-keto esters or diones. For example, the Biginelli-type cyclocondensation was used to synthesize hydroquinazoline-2,5-dione derivatives . The Knorr synthesis, involving condensation and cyclization steps, was employed to prepare 6-bromo-4-methylquinolin-2(1H)-one . Similarly, a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one was synthesized from available chemicals . These methods could potentially be adapted to synthesize 6-Bromo-2-chloro-4-phenylquinazoline.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline ring system, which can be substituted at various positions to yield different derivatives. The crystal structure of 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one revealed that it crystallizes in the triclinic system with specific unit cell parameters, and the crystal packing is stabilized by various intermolecular interactions . The phenyl ring in related structures is often nearly perpendicular to the quinazoline ring system, as observed in the hydroquinazoline-2,5-dione derivative .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For instance, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to give different substituted quinazoline-2,4-diones . These reactions are indicative of the reactivity of the bromo and chloro substituents on the quinazoline ring, which could be relevant for the synthesis and further functionalization of 6-Bromo-2-chloro-4-phenylquinazoline.
Physical and Chemical Properties Analysis
The physical properties such as melting points and yields of quinazoline derivatives can vary depending on the substituents and reaction conditions. For example, the hydroquinazoline-2,5-dione derivative has a melting point of 174 – 175 ̊C . The chemical properties, including reactivity towards nucleophiles and the ability to form stable crystal structures with specific space groups, are influenced by the substituents on the quinazoline ring . The presence of bromo and chloro groups can also affect the electronic properties and potential biological activity, as seen in the structure-activity relationship studies of tyrosine kinase inhibitors 10.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Agents
A study by Parthasaradhi et al. (2015) demonstrated the synthesis of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, exhibiting antimicrobial and antimalarial activities. These compounds were evaluated against various microorganisms and Plasmodium falciparum, showing potential as therapeutic agents in these fields (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Antibacterial Evaluation and Crystal Structure
Ouerghi et al. (2021) described the synthesis and antibacterial evaluation of a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, highlighting its potential in antibacterial applications. This study also detailed the compound’s crystal structure, contributing to the understanding of its interactions and stability (Ouerghi et al., 2021).
Antiviral and Cytotoxic Activities
Selvam et al. (2010) synthesized a series of 2,3-disubstitutedquinazolin-4(3H)-ones and evaluated them for antiviral activity against HIV, HSV, and vaccinia viruses. Notably, one derivative exhibited significant antiviral activity against Herpes simplex and vaccinia viruses, suggesting potential applications in antiviral drug development (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Synthesis Techniques and Photophysical Properties
Mphahlele et al. (2015) conducted a study on the synthesis and photophysical properties of polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines. This research contributes to the understanding of the reactivity and electronic properties of these compounds, which could have implications in materials science and molecular electronics (Mphahlele, Paumo, Rhyman, & Ramasami, 2015).
Pharmacological Activities
Research by Rajveer et al. (2010) focused on the synthesis of various 6-bromoquinazolinone derivatives and their evaluation for pharmacological activities such as anti-inflammatory, analgesic, and antibacterial effects. This study provides valuable insights into the therapeutic potential of these compounds (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-4-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAZRLJQCFZAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364869 | |
| Record name | 6-bromo-2-chloro-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-4-phenylquinazoline | |
CAS RN |
64820-57-1 | |
| Record name | 6-bromo-2-chloro-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64820-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
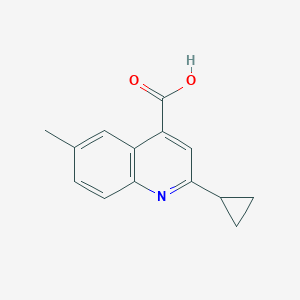
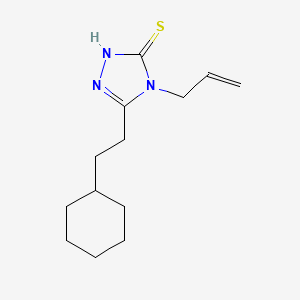
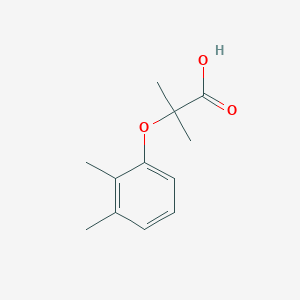
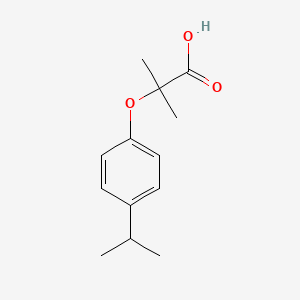
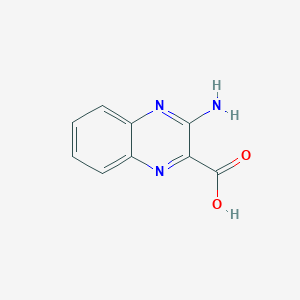
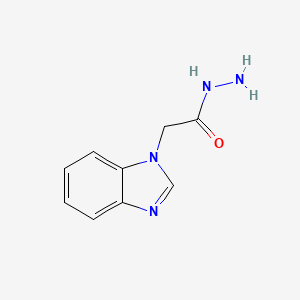
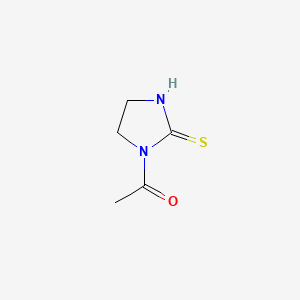
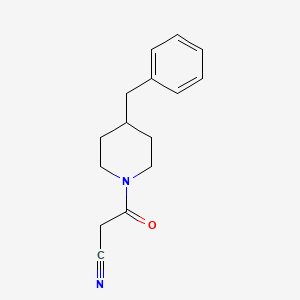
![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)
![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)
